![molecular formula C11H13N3O B1586478 4-(Piperazin-1-yl)furo[3,2-c]pyridine CAS No. 81078-84-4](/img/structure/B1586478.png)
4-(Piperazin-1-yl)furo[3,2-c]pyridine
Übersicht
Beschreibung
4-(Piperazin-1-yl)furo[3,2-c]pyridine, also known as 4-PFP, is a heterocyclic compound belonging to the class of piperazinopyridines. It is an important building block for the synthesis of various heterocyclic compounds and is widely used in the fields of medicine, agriculture and materials science. 4-PFP can be synthesized by several methods, including Knoevenagel condensation, Ullmann reaction, and Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
1. Potential Therapeutic Applications in Neurological Disorders
The derivatives of 4-(Piperazin-1-yl)furo[3,2-c]pyridine have been explored for their potential therapeutic applications in neurological disorders. For instance, certain piperazine derivatives have demonstrated potent and selective adenosine A2a receptor antagonist properties, which are of interest for oral activity in rodent models of Parkinson's disease (Vu et al., 2004). This suggests their potential in developing treatments for Parkinson's disease by targeting specific receptor pathways.
2. Anticancer Activity
Research on piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives has shown promising anticancer activity. Through the condensation of iminodiacetic acid with various amines and further reactions, derivatives have been synthesized that exhibit good anticancer activity against several cancer cell lines, including breast, lung, colon, ovary, and liver cancers (Kumar et al., 2013). This highlights the compound's utility in anticancer research and potential drug development.
3. Dopamine Receptor Agonism for Psychiatric Disorders
Compounds incorporating the 4-(Piperazin-1-yl)furo[3,2-c]pyridine scaffold have been identified as high-affinity dopamine receptor partial agonists. These compounds are noted for their ability to favor activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, suggesting their potential as novel therapeutics for psychiatric disorders such as schizophrenia (Möller et al., 2017). This research indicates a promising direction for developing more targeted treatments for psychiatric conditions with fewer side effects.
4. Exploration of Bioisosteres for Migraine Treatment
Investigations into 2,3,5- and 3,5-substituted furo[3,2-b]pyridines as bioisosteres of 5-HT(1F) receptor agonist indole analogues have shown that these compounds maintain similar receptor affinity and improved selectivity. This research has identified potent and selective 5-HT(1F) receptor agonists with the potential for treating acute migraine, demonstrating the versatility of 4-(Piperazin-1-yl)furo[3,2-c]pyridine derivatives in developing new migraine treatments (Mathes et al., 2004).
Eigenschaften
IUPAC Name |
4-piperazin-1-ylfuro[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-3-13-11(9-2-8-15-10(1)9)14-6-4-12-5-7-14/h1-3,8,12H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIZVTKJWSGSPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC3=C2C=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383432 | |
Record name | 4-(Piperazin-1-yl)furo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81078-84-4 | |
Record name | 4-(Piperazin-1-yl)furo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.